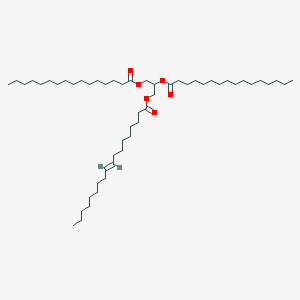

2,3-di(hexadecanoyloxy)propyl (E)-octadec-9-enoate

Übersicht

Beschreibung

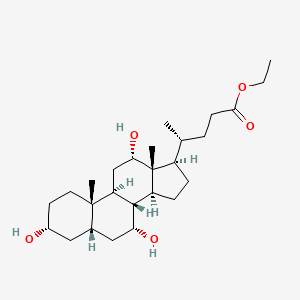

Glycerol 1, 2-dihexadecanoate 3-(9Z-octadecenoate), also known as 1-oleoyl-2, 3-dipalitoylglycerol or 2, 3-dipalmito-1-olein, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Glycerol 1, 2-dihexadecanoate 3-(9Z-octadecenoate) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Glycerol 1, 2-dihexadecanoate 3-(9Z-octadecenoate) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, glycerol 1, 2-dihexadecanoate 3-(9Z-octadecenoate) is primarily located in the membrane (predicted from logP) and adiposome. Outside of the human body, glycerol 1, 2-dihexadecanoate 3-(9Z-octadecenoate) can be found in fats and oils. This makes glycerol 1, 2-dihexadecanoate 3-(9Z-octadecenoate) a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Solid-Liquid Equilibrium Studies

Research by Costa et al. (2011) explored the solid-liquid equilibrium of binary mixtures containing fatty acids and triacylglycerols, including 2,3-di(hexadecanoyloxy)propyl (E)-octadec-9-enoate. This study used differential scanning calorimetry to measure phase diagrams, contributing to understanding the thermophysical properties of such mixtures (Costa et al., 2011).

Phase Equilibria in Different Environments

Perko, Knez, and Škerget (2012) investigated the phase equilibria of glycerol tristearate and glycerol trioleate (related to this compound) in carbon dioxide and sulfur hexafluoride. This research provides insights into the solubility and behavior of such compounds under varying pressures and temperatures (Perko et al., 2012).

Novel Compound Synthesis

Lie Ken Jie and Alam (2001) synthesized novel azido fatty acid ester derivatives from conjugated C(18) enynoate, contributing to the development of new compounds with potential applications in various fields, including material science and biochemistry (Lie Ken Jie & Alam, 2001).

Selective Oxidation Research

Singh and Mahajan (2006) conducted a study on the selective oxidation of a compound related to this compound. This research contributes to the understanding of chemical reactions and the development of efficient methods for selective oxidation in organic chemistry (Singh & Mahajan, 2006).

Polymer Synthesis from Fatty Acid Derivatives

More et al. (2011) utilized fatty acid derivatives to synthesize polycarbonates and poly(ester carbonate)s. This research demonstrates the potential of using such compounds in the development of new materials with unique properties (More et al., 2011).

Development of New Chemical Processes

Singh and Singh (2006) explored the cohalogenation of olefinic fatty methyl esters, presenting new methods in organic synthesis and the potential for developing novel compounds (Singh & Singh, 2006).

Eigenschaften

CAS-Nummer |

37179-82-1 |

|---|---|

Molekularformel |

C53H100O6 |

Molekulargewicht |

833.4 g/mol |

IUPAC-Name |

2,3-di(hexadecanoyloxy)propyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25+ |

InChI-Schlüssel |

YHMDGPZOSGBQRH-OCEACIFDSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

melting_point |

34.5°C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

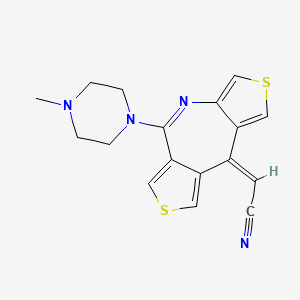

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Pyridin-4-ylmethyl)-amino]-ethanol](/img/structure/B1623413.png)

![N-[2-[(3-cyano-5,7-dimethylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B1623416.png)